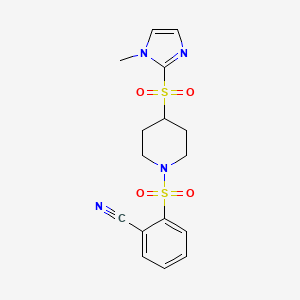![molecular formula C25H23N3O2 B2407175 N-([2,3'-bipyridin]-4-ylmethyl)-3-(2-methoxynaphthalen-1-yl)propanamide CAS No. 2034561-95-8](/img/structure/B2407175.png)
N-([2,3'-bipyridin]-4-ylmethyl)-3-(2-methoxynaphthalen-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-([2,3'-bipyridin]-4-ylmethyl)-3-(2-methoxynaphthalen-1-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as BPN-14770 and has been studied extensively for its therapeutic potential in treating various neurological disorders.
Applications De Recherche Scientifique
Chemical Synthesis and Characterization
N-([2,3'-bipyridin]-4-ylmethyl)-3-(2-methoxynaphthalen-1-yl)propanamide and its derivatives have been synthesized and characterized in various studies. For instance, a derivative was prepared by reacting 2,2-diphenylethan-1-amine with naproxen, resulting in a compound fully analyzed and characterized through 1H, 13C, UV, IR, and mass spectral data (Manolov et al., 2021).
Antimicrobial Properties
Several studies have explored the antimicrobial properties of this compound's derivatives. A series of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives were synthesized and screened for their antibacterial and antifungal activities. Most compounds showed significant antibacterial and antifungal activities, with some reaching the same level of antimicrobial activity as standard agents like Ampicilline and Flucanazole (Helal et al., 2013). Another study synthesized derivatives by condensation of 2-(6-methoxynephthalen-2-yl)-N-(4-oxo-2-aryl thiazolidin-3-yl)propanamide with 2-chlorobenzaldehyde, resulting in compounds with excellent antibacterial and antifungal activities (Zala, Dave, & Undavia, 2015).
Antiproliferative and Potential Antagonist Activity
The derivatives of this compound have also shown promise in cancer research and therapy. A study found that certain derivatives demonstrated antiproliferative activity in rat C6 glioma cells, indicating potential sigma(1) antagonist activity. This opens new perspectives in tumor research and therapy (Berardi et al., 2005).
Potential Anti-inflammatory and Analgesic Agents
Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Some compounds showed promising results, with one particular compound exhibiting significant analgesic and anti-inflammatory activity at specific oral doses without inducing gastric lesions (Berk et al., 2009).
Propriétés
IUPAC Name |
3-(2-methoxynaphthalen-1-yl)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-30-24-10-8-19-5-2-3-7-21(19)22(24)9-11-25(29)28-16-18-12-14-27-23(15-18)20-6-4-13-26-17-20/h2-8,10,12-15,17H,9,11,16H2,1H3,(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICQEMBIBSOFOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CCC(=O)NCC3=CC(=NC=C3)C4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl N-[(3-chlorophenyl)(4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]carbamate](/img/structure/B2407093.png)
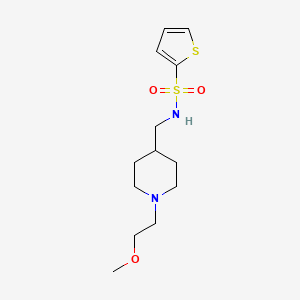
![8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2407097.png)
![Ethyl 4-[7-hydroxy-4-oxo-8-(piperidylmethyl)chromen-3-yloxy]benzoate](/img/structure/B2407098.png)
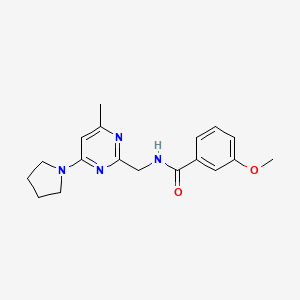
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2407101.png)
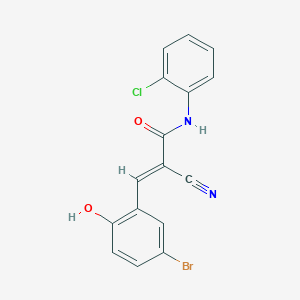
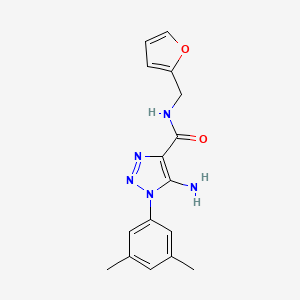
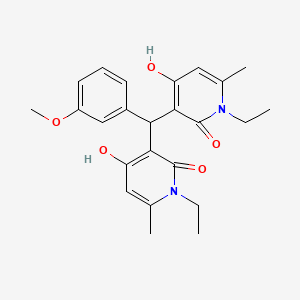
![Methyl 2-[[4-methyl-5-[[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2407109.png)
![Methyl 2-[3-[(4-chlorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]butanoate](/img/structure/B2407112.png)

![Ethyl 1-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]triazole-4-carboxylate](/img/structure/B2407114.png)
